2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate molecular structure, which includes a dibenzo-oxazepine core. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,3-dimethoxybenzoic acid with an appropriate amine derivative to form the benzamide core. This is followed by cyclization reactions to introduce the dibenzo-oxazepine structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzamides and dibenzo-oxazepines in various chemical reactions.
Biology: Biologically, 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is investigated for its potential as an antimicrobial and antioxidant agent . Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of conditions like cancer and bacterial infections. Its structural similarity to other bioactive benzamides suggests it may have significant pharmacological effects.
Industry: Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or interference with metabolic processes.
Comparison with Similar Compounds
2,3-Dimethoxybenzamide: Shares the benzamide core but lacks the dibenzo-oxazepine structure.
8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine: Contains the oxazepine ring but without the benzamide moiety.
Uniqueness: What sets 2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide apart is its combined structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2,3-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-13-7-9-19-17(11-13)25-23(27)16-12-14(8-10-18(16)30-19)24-22(26)15-5-4-6-20(28-2)21(15)29-3/h4-12H,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWLCGFDXJGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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